molecular formula C8H11NO2 B3117033 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one CAS No. 220757-73-3

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Cat. No.: B3117033
CAS No.: 220757-73-3
M. Wt: 153.18 g/mol
InChI Key: QAZJWGGYPDKWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Pathways : 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one is synthesized through various methods, including autoclaving with ammonia or other amines in the presence of catalysts. This process can be derived from petrochemical compounds like propylene or isobutene (Dieterich, Reiff, Ziemann, & Braden, 1973).

  • Pharmaceutical Synthesis : It is used in the synthesis of pharmaceutical compounds, such as analgesic derivatives, by undergoing ester condensation (Kulakov et al., 2017).

  • Organometallic Chemistry : In organometallic chemistry, it participates in dehydrogenative coupling and hydrogallation in gallium hydride complexes (Nogai & Schmidbaur, 2004).

Physicochemical and Biomedical Research

  • Iron Chelation and Antioxidant Activity : It is investigated for its role in iron chelation and protective effects against oxidative stress caused by Reactive Oxygen Species (ROS) (Puglisi et al., 2012).

  • NMR pH Indicators : Its derivatives have been evaluated as 19F NMR pH indicators due to their chemical shift response to pH changes (Amrollahi, 2014).

  • Molecular Structure Studies : The molecular structures of its N-aryl-substituted derivatives have been determined, showing hydrogen-bonded dimeric pairs (Burgess et al., 1998).

Material Science and Catalysis

  • Magnetic and Optical Properties : In material science, its use in the formation of lanthanide clusters displays unique magnetic and photoluminescence properties (Alexandropoulos et al., 2011).

  • Catalytic Activities : Complexes containing this compound have been investigated for their catalytic, DNA binding, and antibacterial activities (El‐Gammal et al., 2021).

Properties

IUPAC Name

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZJWGGYPDKWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 2
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 3
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 4
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 5
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one
Reactant of Route 6
2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.